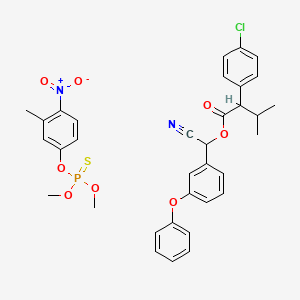
1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydroxy, methoxy, and nitro functional groups attached to an ethanone backbone
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one typically involves the nitration of 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include amino derivatives, carbonyl compounds, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has explored its use in the design of pharmaceuticals targeting specific diseases, leveraging its unique chemical structure.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxy and methoxy groups can form hydrogen bonds and engage in nucleophilic or electrophilic interactions. These interactions can modulate biological pathways, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one include:
1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone: Lacks the nitro group, making it less reactive in redox reactions.
1-(3,4-Dimethoxyphenyl)-2-nitroethan-1-one: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
3-(2-Hydroxy-3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde:
The uniqueness of this compound lies in its combination of hydroxy, methoxy, and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82222-78-4 |
|---|---|
Molekularformel |
C10H11NO6 |
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
1-(2-hydroxy-3,4-dimethoxyphenyl)-2-nitroethanone |
InChI |
InChI=1S/C10H11NO6/c1-16-8-4-3-6(7(12)5-11(14)15)9(13)10(8)17-2/h3-4,13H,5H2,1-2H3 |
InChI-Schlüssel |
ACOXUDHOHDDYEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)C[N+](=O)[O-])O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



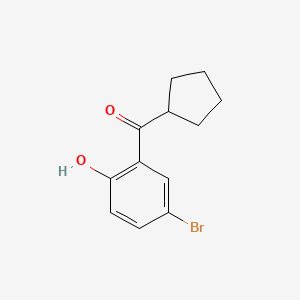


![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
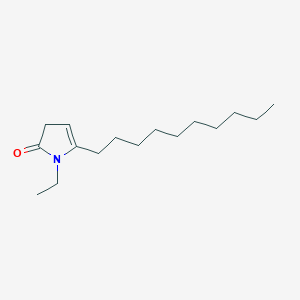
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
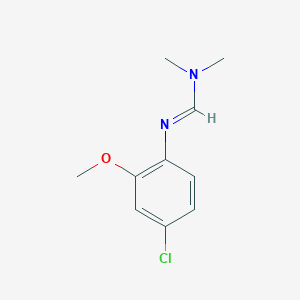
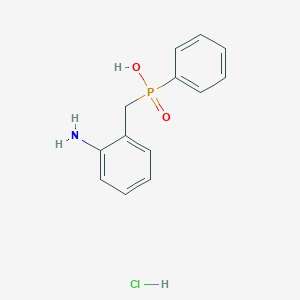
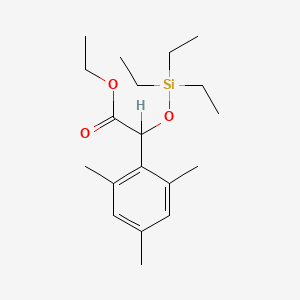
![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
